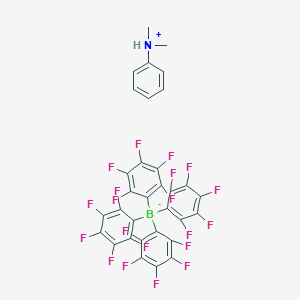

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

Description

Properties

IUPAC Name |

dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.C8H11N/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-9(2)8-6-4-3-5-7-8/h;3-7H,1-2H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHZQNMGSKUUMN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C[NH+](C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H12BF20N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026412 | |

| Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118612-00-3 | |

| Record name | Dimethylanilinium tetrakis(pentafluorophenyl)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118612-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118612003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | hydrogen N,N-dimethylaniline tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLANILINIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8R86L92ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate synthesis protocol

An In-Depth Technical Guide to the Synthesis of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, a pivotal cocatalyst in modern chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical control points, and safety considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of [HNMe₂Ph][B(C₆F₅)₄]

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is a salt composed of an N,N-dimethylanilinium cation and the sterically hindered, weakly coordinating tetrakis(pentafluorophenyl)borate anion. The unique properties of the [B(C₆F₅)₄]⁻ anion—namely its large size and the electron-withdrawing nature of the pentafluorophenyl groups—render it exceptionally stable and non-coordinating. This makes [HNMe₂Ph][B(C₆F₅)₄] an outstanding proton source for generating highly reactive cationic catalysts, particularly for olefin polymerization.[1][2] It serves as a stoichiometric activator for metallocene and other post-metallocene catalyst precursors.[3]

Core Chemical Principles and Reaction Mechanism

The synthesis is fundamentally a two-stage process: first, the creation of the robust tetrakis(pentafluorophenyl)borate anion, and second, its pairing with the N,N-dimethylanilinium cation via a salt metathesis reaction.

Stage 1: Formation of the Tetrakis(pentafluorophenyl)borate Anion The synthesis of the borate anion typically begins with a pentafluorophenyl organometallic reagent, such as pentafluorophenyl lithium or a pentafluorophenyl Grignard reagent. This nucleophilic species is then reacted with a suitable boron electrophile, like boron trichloride (BCl₃). The initial reaction forms tris(pentafluorophenyl)borane, B(C₆F₅)₃, a potent Lewis acid.[4] A subsequent reaction with another equivalent of the organometallic reagent yields the desired tetra-substituted borate anion, commonly isolated as a lithium or potassium salt (e.g., Li[B(C₆F₅)₄]).[5]

Stage 2: Salt Metathesis With the borate salt in hand, the final product is obtained through an ion exchange reaction. N,N-dimethylanilinium chloride is reacted with the alkali metal borate (e.g., Li[B(C₆F₅)₄]). The thermodynamic driving force for this reaction is the precipitation of the inorganic salt (e.g., LiCl) in certain solvent systems or the higher solubility of the desired organic salt in the reaction medium.[1][3]

Detailed Experimental Protocol

This protocol outlines a common and reliable method for the synthesis.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organometallic intermediates like Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the intermediates and ensure high yields.[6]

-

Inert Atmosphere: The use of nitrogen or argon is critical to prevent side reactions with atmospheric oxygen and moisture.[6][7]

-

Solvent Selection: Diethyl ether is a classic solvent for Grignard reagent formation. For the salt metathesis, a solvent like dichloromethane is used where the product is soluble, while for purification, a non-polar solvent like pentane is used as an anti-solvent to precipitate the pure product, leaving impurities behind.[8]

Reagents and Equipment

| Reagent/Material | Grade | Supplier Suggestion | Key Specifications |

| Lithium tetrakis(pentafluorophenyl)borate etherate | Synthesis Grade | Major Chemical Supplier | >97% purity |

| N,N-dimethylaniline | Reagent Grade | Major Chemical Supplier | Freshly distilled |

| Hydrochloric Acid | 2M in Diethyl Ether | Major Chemical Supplier | Anhydrous solution |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Major Chemical Supplier | <50 ppm water |

| Pentane or Hexane | Anhydrous, >99% | Major Chemical Supplier | <50 ppm water |

| Schlenk Flasks & Line | - | - | For inert atmosphere |

| Magnetic Stirrer & Bars | - | - | - |

| Cannula & Syringes | - | - | For liquid transfers |

| Glass Fritted Funnel | - | - | For filtration |

Step-by-Step Synthesis Workflow

Part A: Preparation of N,N-dimethylanilinium Chloride ([HNMe₂Ph]Cl)

-

Setup: In a fume hood, add N,N-dimethylaniline (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Dissolution: Add anhydrous diethyl ether via cannula to dissolve the aniline.

-

Protonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2M HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring. A white precipitate of [HNMe₂Ph]Cl will form immediately.

-

Isolation: After the addition is complete, stir for an additional 30 minutes. Isolate the white solid by filtration under nitrogen, wash with cold anhydrous diethyl ether, and dry under vacuum.

Part B: Salt Metathesis Synthesis of [HNMe₂Ph][B(C₆F₅)₄]

-

Setup: In a separate dry Schlenk flask under nitrogen, dissolve lithium tetrakis(pentafluorophenyl)borate etherate (Li[B(C₆F₅)₄]·(OEt₂)ₓ) (1.0 eq) in anhydrous dichloromethane.

-

Reaction: Add the previously synthesized [HNMe₂Ph]Cl (1.0 eq) as a solid to the stirred borate solution at room temperature.

-

Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours. A fine white precipitate of lithium chloride (LiCl) will form.

-

Isolation of Crude Product: Remove the LiCl precipitate by filtration through a pad of Celite or a medium porosity fritted funnel under nitrogen. Collect the filtrate, which contains the desired product.

Purification and Characterization

Purification Protocol

Crude N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate often contains soluble impurities.[8] A highly effective purification method is anti-solvent precipitation.

-

Concentration: Reduce the volume of the dichloromethane filtrate from Part B, Step 4 under vacuum until the solution is concentrated.

-

Precipitation: With vigorous stirring, slowly add anhydrous pentane or hexane to the concentrated DCM solution. The desired product is insoluble in alkanes and will precipitate out. A common starting point is a DCM:pentane ratio of approximately 7:3 by weight.[8]

-

Observation: The pure product should precipitate as a snow-white, fine powder.[8] Any greenish or off-white color suggests impurities remain in solution.[8]

-

Isolation: Collect the white solid by filtration under nitrogen, wash with copious amounts of pentane, and dry thoroughly under high vacuum. The typical melting point is in the range of 225-229 °C.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the N,N-dimethylanilinium cation. Expect signals for the methyl protons (N-CH₃) and the aromatic protons of the phenyl ring.

-

¹⁹F NMR: The fluorine NMR is diagnostic for the [B(C₆F₅)₄]⁻ anion. It will show three distinct signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl rings. Purity can be assessed by comparing the integration of these signals to an internal standard.[8]

-

Appearance: The final product should be a white to off-white crystalline powder.[10] A blue hue can sometimes develop upon exposure to air.[9]

Critical Safety and Handling Procedures

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed | P270, P301+P317, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Damage | H318: Causes serious eye damage | P280, P305+P354+P338, P317 |

| Carcinogenicity | H351: Suspected of causing cancer | P203, P280, P318 |

| Data sourced from ECHA CLP/GHS classifications.[11] |

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[12]

-

Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][13]

-

Inert Atmosphere Handling: Due to its sensitivity, handle and store the compound under an inert atmosphere of nitrogen or argon.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[12][13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- Canich, J. M., & Turner, H. W. (1999). U.S. Patent No. 5,959,151. Washington, DC: U.S. Patent and Trademark Office.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Retrieved from [Link]

-

Lee, D. H., & Kim, G. J. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 13(16), 2738. Retrieved from [Link]

-

Zhang, D., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(19), 4053. Retrieved from [Link]

- Matsuo, S., et al. (2000). EP Patent No. 0985672B1. European Patent Office.

-

Sonoda, T., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic Conditions. The Reports of Institute of Advanced Material Study, Kyushu University, 9(1). Retrieved from [Link]

-

Zhang, D., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10996402, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

Piers, W. E., & Marwitz, A. J. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. Accounts of Chemical Research, 50(5), 1180-1190. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. US5959151A - Process for the purification of pentafluorophenyl boron compounds - Google Patents [patents.google.com]

- 9. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]

- 10. 382400050 [thermofisher.com]

- 11. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Mechanism of action for N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

An In-Depth Technical Guide to the Mechanism of Action of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate

Introduction: A Pivotal Advancement in Single-Site Catalysis

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [PhNMe₂H][B(C₆F₅)₄] or DMAB, stands as a cornerstone cocatalyst in the field of single-site olefin polymerization. Its development marked a significant departure from the use of large excesses of methylaluminoxane (MAO), offering a well-defined, stoichiometric activator that generates highly active and predictable catalytic systems.[1][2] This guide provides a comprehensive exploration of the core mechanism by which [PhNMe₂H][B(C₆F₅)₄] activates transition metal pre-catalysts, delving into the distinct roles of its constituent ions, the process of catalyst generation, experimental evidence supporting the mechanism, and practical protocols for its application.

The Protagonist Duo: Deconstructing the Cation and Anion

The efficacy of [PhNMe₂H][B(C₆F₅)₄] is not monolithic; it arises from the synergistic and highly specialized functions of its two ionic components: the N,N-dimethylanilinium cation and the tetrakis(pentafluorophenyl)borate anion.

The Cation: A Precise Proton Donor

The N,N-dimethylanilinium cation, [PhNMe₂H]⁺, serves as a Brønsted acid. Its primary role is to deliver a single proton in a controlled manner to the transition metal pre-catalyst. This proton transfer is the central event of the activation process, known as protonolysis. The acidity of the anilinium cation is finely tuned—strong enough to react with a metal-alkyl bond but not so aggressive as to cause undesirable side reactions. Upon donating its proton, the cation is converted into the neutral, and relatively weakly coordinating, N,N-dimethylaniline (PhNMe₂) molecule.[3]

The Anion: The Architect of "Non-Coordination"

The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is arguably the key to the high activity of the resulting catalyst. It is a quintessential example of a weakly coordinating anion (WCA), often termed a "non-coordinating" anion.[1] Its unique structure is purpose-built to minimize interaction with the highly electrophilic cationic metal center generated during activation. This is achieved through several features:

-

Steric Bulk: The four pentafluorophenyl rings create a sterically hindered environment around the central boron atom, physically preventing the anion from closely approaching and blocking the coordination site on the metal cation.

-

Charge Delocalization: The powerful electron-withdrawing nature of the fluorine atoms pulls electron density away from the aromatic rings and the central boron atom. This delocalizes the negative charge over the entire, large surface of the anion, making it a very poor nucleophile.[4]

-

Chemical Inertness: The fluorine-carbon and boron-carbon bonds are exceptionally strong, rendering the anion highly stable and resistant to degradation or fragmentation by the reactive cationic catalyst.[4]

By remaining a weakly associated, charge-balancing counterion, the [B(C₆F₅)₄]⁻ anion stabilizes the cationic active species without passivating it, leaving the coordination site on the metal open for the olefin monomer to bind and insert, which is the fundamental basis of its high catalytic activity.[1]

Core Mechanism: The Protonolysis Pathway to an Active Catalyst

The activation of a typical Group 4 metallocene pre-catalyst, such as a zirconocene dichloride (e.g., Cp₂ZrCl₂), by [PhNMe₂H][B(C₆F₅)₄] is a two-step process.

Step 1: Alkylation of the Pre-catalyst The process begins with the in-situ alkylation of the metallocene dichloride. A scavenger and alkylating agent, typically an organoaluminum compound like triisobutylaluminum (TIBA), is added to the reaction medium. The TIBA serves a dual purpose: it scavenges impurities from the system and, crucially, it exchanges its alkyl groups (isobutyl) for the chloro ligands on the zirconium center, forming a zirconocene dialkyl species (e.g., Cp₂Zr(i-Bu)₂). This step is a prerequisite for the main activation event.[3][5]

Step 2: Protonolysis and Ion Pair Formation Once the zirconocene dialkyl is formed, [PhNMe₂H][B(C₆F₅)₄] is introduced. The acidic proton from the anilinium cation attacks one of the metal-alkyl bonds of the zirconocene. This protonolysis reaction cleaves the bond, resulting in the formation of three key products:

-

The Active Catalyst: A 14-electron, coordinatively unsaturated, and highly electrophilic cationic zirconocene alkyl complex, [Cp₂Zr(i-Bu)]⁺. This is the active species that catalyzes olefin polymerization.

-

A Neutral Amine: The deprotonated cation becomes N,N-dimethylaniline (PhNMe₂).

-

A Neutral Alkane: The protonated alkyl group is released as the corresponding alkane (isobutane).

The [B(C₆F₅)₄]⁻ anion then serves as the counterion to the [Cp₂Zr(i-Bu)]⁺ cation, forming a loose ion pair, [Cp₂Zr(i-Bu)]⁺[B(C₆F₅)₄]⁻, which is poised to begin the polymerization cycle.[5][6]

Experimental Validation and Characterization

The proposed mechanism is supported by extensive experimental evidence, primarily from spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the activation process in real-time. Upon addition of [PhNMe₂H][B(C₆F₅)₄] to an alkylated metallocene, new resonances appear that are characteristic of the cationic metal species. For instance, the formation of methane or isobutane can be confirmed by the appearance of their characteristic singlets or multiplets, respectively. Concurrently, signals corresponding to free N,N-dimethylaniline emerge.[6] ¹⁹F NMR is used to observe the borate anion, ensuring its structure remains intact throughout the activation and polymerization process.[7][8]

-

X-ray Crystallography: While isolating and crystallizing the active catalyst during polymerization is challenging, single-crystal X-ray diffraction studies on stable, related cationic complexes stabilized by the [B(C₆F₅)₄]⁻ anion have provided invaluable structural insights. These studies confirm the formation of discrete cations and anions and reveal large cation-anion separations, providing direct evidence for the weak coordination that is central to the anion's function.

Quantitative Analysis: Catalytic Performance

The choice of activator has a profound impact on the catalytic activity and the properties of the resulting polymer. Systems activated by [PhNMe₂H][B(C₆F₅)₄] are known for their high efficiency. The table below presents representative data for ethylene/1-hexene copolymerization catalyzed by a half-titanocene complex, illustrating the high activities achievable.

| Catalyst System | Cocatalyst | Activity (kg polymer / mol-Ti·h) | 1-Hexene incorp. (mol %) | Mₙ (× 10⁴) | Mₙ/Mₙ |

| Half-Titanocene¹ | MAO (in Toluene) | 5,090 | 3.1 | 25.4 | 2.15 |

| Half-Titanocene¹ | [PhNMe₂H][B(C₆F₅)₄] (in MCH²) | 6,810 | 12.0 | 17.6 | 1.84 |

| Half-Titanocene¹ | [Oct₃NH][B(C₆F₅)₄] (in MCH²) | 2,660 | 12.3 | 11.5 | 2.25 |

| ¹Catalyst: [(t-Bu-N)SiMe₂(η⁵-C₅Me₄)]TiMe₂. Conditions: 80 °C, Methylcyclohexane (MCH) solvent. Data adapted from Ref.[9]. | |||||

| ²MCH: Methylcyclohexane |

This data highlights not only the high activity afforded by the borate activator but also how the solvent and the specific cation can influence performance. The use of a non-coordinating solvent like methylcyclohexane with the borate activator leads to significantly higher comonomer incorporation compared to the MAO/toluene system.[9]

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate

This procedure is based on a standard salt metathesis reaction.

-

Preparation of Reagents:

-

Prepare an aqueous solution of N,N-dimethylaniline hydrochloride ([PhNMe₂H]Cl).

-

Prepare a solution of lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) in diethyl ether. Li[B(C₆F₅)₄] is typically synthesized by reacting pentafluorophenyllithium with tris(pentafluorophenyl)borane or a suitable boron halide.[4]

-

-

Reaction:

-

Combine the aqueous solution of [PhNMe₂H]Cl with the ethereal solution of Li[B(C₆F₅)₄] in a reaction vessel.

-

Stir the biphasic mixture vigorously at room temperature for several hours. A white precipitate of the desired product will form.

-

-

Isolation and Purification:

-

Filter the white solid using a Büchner funnel.

-

Wash the collected solid thoroughly with deionized water to remove the lithium chloride (LiCl) byproduct.

-

Wash the solid with a non-polar solvent like hexane to remove any organic impurities.

-

Dry the final product, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, under vacuum to a constant weight. The purity can be verified by ¹H and ¹⁹F NMR spectroscopy.

-

Protocol 2: General Procedure for Ethylene Polymerization

This protocol outlines a typical lab-scale slurry polymerization.

-

Reactor Setup: A glass or stainless-steel polymerization reactor is dried, assembled, and purged with inert gas (N₂ or Ar).

-

Solvent and Scavenger: Toluene (or another suitable solvent) is added, followed by a small amount of triisobutylaluminum (TIBA) to act as a scavenger for impurities. The reactor is heated to the desired temperature (e.g., 80 °C) and pressurized with ethylene.

-

Catalyst Injection: A solution of the metallocene pre-catalyst (e.g., Cp₂ZrCl₂) in toluene is injected into the reactor.

-

Activation: A solution or slurry of [PhNMe₂H][B(C₆F₅)₄] in toluene is injected to initiate the polymerization.

-

Polymerization: The reaction is allowed to proceed for a set time under constant ethylene pressure and temperature.

-

Quenching and Isolation: The reaction is terminated by injecting acidic methanol. The resulting polymer is filtered, washed with methanol and acetone, and dried in a vacuum oven.

Conclusion

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is a highly effective and mechanistically well-understood cocatalyst for single-site olefin polymerization. Its mechanism of action is a classic example of Brønsted acid-base chemistry, where a controlled protonolysis of a metal-alkyl bond generates a highly electrophilic cationic active species. The success of this activation hinges equally on the remarkable properties of the tetrakis(pentafluorophenyl)borate anion, whose large size, charge delocalization, and inertness render it "non-coordinating," thereby enabling the high catalytic activities that define modern single-site catalysis.

References

-

Chen, E. Y.-X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391–1434. [Link]

-

Sun, X., Wang, L., & Liu, B. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. Polymers, 13(2), 269. [Link]

-

Shapiro, P. J., Bunel, E., Schaefer, W. P., & Bercaw, J. E. (1990). Scandium complex [Sc(C5Me5)2Me]: a new single-component catalyst for the polymerization of α-olefins. Organometallics, 9(3), 867–869. [Link]

-

Potapov, A. G., et al. (2021). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. Catalysts, 11(11), 1393. [Link]

- ExxonMobil Chemical Patents Inc. (2005). Borate activator.

-

Piers, W. E., & Chivers, T. (1997). Pentafluorophenylboranes: from obscurity to applications. Chemical Society Reviews, 26(5), 345-354. [Link]

-

Lee, H.-J., Baek, J.-W., Seo, Y.-H., Lee, H.-C., & Lee, B.-Y. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(11), 3125. [Link]

-

Nomura, K., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Organic & Inorganic Au, 2(4), 341-350. [Link]

-

Fryatt, R. D. (2012). LIVING α-OLEFIN POLYMERIZATION BY CATIONIC ZIRCONIUM AND HAFNIUM COMPLEXES CONTAINING CHELATING DIAMIDOPYRIDINE LIGANDS. DSpace@MIT. [Link]

-

Wang, A., Li, J., & Zhang, T. (2018). Single-atom catalysts: a review of synthesis strategies and their potential for biofuel production. Chemical Society Reviews, 47(21), 8144-8171. [Link]

-

Massey, A. G., & Park, A. J. (1964). Perfluorophenyl derivatives of the elements: I. Tris(pentafluorophenyl)boron. Journal of Organometallic Chemistry, 2(3), 245-250. [Link]

-

Le-Ho, H., et al. (2014). Direct P-Functionalization of Azobenzene by a Cationic Phosphidozirconocene Compound. Supporting Information. [Link]

-

Van der Zwan, K. P., et al. (2019). In-situ NMR monitoring of olefin polymerization using hyperpolarized substrates. Chemical Communications, 55(64), 9567-9570. [Link]

-

Cui, X., et al. (2018). Single-atom catalysis: A new frontier in heterogeneous catalysis. Accounts of Chemical Research, 51(8), 1814-1823. [https://doi.org/10.1021/acs.accounts.8b002 Cui]([Link] Cui)

-

Park, J. H., et al. (2022). MAO-free and extremely active catalytic system for ethylene tetramerization. Catalysis Science & Technology, 12(1), 117-124. [Link]

-

Delferro, M., & Marks, T. J. (2011). Multinuclear, single-site organometallic catalysts for olefin polymerization. Chemical Reviews, 111(3), 2450-2485. [Link]

-

Lee, H. J., et al. (2022). Preparation of catalyst precursor using [PhN(H)Me2]⁺[B(C6F5)4]⁻. ResearchGate. [Link]

-

Wang, A., Li, J., & Zhang, T. (2016). Single-atom catalysis: a new concept in heterogeneous catalysis. ACS Catalysis, 6(12), 8305-8313. [Link]

-

Lee, B. Y., et al. (2019). Preparation of Pincer Hafnium Complexes for Olefin Polymerization. Molecules, 24(9), 1699. [Link]

-

Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition, 43(16), 2066-2090. [Link]

-

Herrington, T. J., et al. (2014). Bypassing a Highly Unstable Frustrated Lewis Pair: Dihydrogen Cleavage by a Thermally Robust Silylium-Phosphine Adduct. Angewandte Chemie International Edition, 53(34), 8962-8966. [Link]

-

Kelly, P. F., et al. (2023). Cationic Triarylchlorostibonium Lewis Acids. MURAL - Maynooth University Research Archive Library. [Link]

-

Sonoda, T., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis(pentafluorophenyl)borate (FTPB) Anion under Highly Acidic Conditions. The Reports of the Institute of Advanced Material Study, Kyushu University, 9(1), 47-52. [Link]

-

Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. [Link]

-

Williams, V. C., et al. (2002). A study of representative alcohol, alkoxide, thiol and thiolate complexes of B(C6F5)3; their roles as activators of zirconocene olefin polymerization initiators. Inorganica Chimica Acta, 335, 135-143. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of [PhNMe2H][B(C6F5)4]

Audience: Researchers, scientists, and drug development professionals.

Foreword

N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate, denoted as [PhNMe2H][B(C6F5)4], stands as a cornerstone compound in modern organometallic chemistry and catalysis. Its primary significance lies in its role as a highly effective cocatalyst, particularly in the activation of metallocene and other single-site catalysts for olefin polymerization.[1][2][3] The unique architecture of this salt, featuring a proton-donating cation and a bulky, non-coordinating anion, facilitates the clean and efficient generation of catalytically active species. This guide provides a comprehensive technical overview of the fundamental physical and chemical properties of [PhNMe2H][B(C6F5)4], offering insights crucial for its application in both academic and industrial research settings.

PART 1: Molecular Architecture and Intrinsic Properties

The defining characteristics of [PhNMe2H][B(C6F5)4] arise from its ionic composition, a pairing of a tailored cation and a robust anion.

The Cation: N,N-Dimethylanilinium ([PhNMe2H]+)

The cation is the protonated form of N,N-dimethylaniline. The key feature is the acidic proton attached to the nitrogen atom. This proton is readily transferable, acting as a Brønsted acid to activate catalyst precursors. This protonolysis reaction is a clean and efficient method for generating a cationic, catalytically active metal center.

The Anion: Tetrakis(pentafluorophenyl)borate ([B(C6F5)4]−)

The tetrakis(pentafluorophenyl)borate anion is a sterically bulky and weakly coordinating anion.[4] The electron-withdrawing fluorine atoms on the phenyl rings effectively delocalize the negative charge on the central boron atom. This charge delocalization and steric hindrance minimize the anion's interaction with the cationic catalyst, preserving its high electrophilicity and, consequently, its catalytic activity. The anion's stability is a critical factor in its utility.[5]

Visual Representation of the Ionic Pair:

Caption: Ionic pairing in [PhNMe2H][B(C6F5)4].

PART 2: Physicochemical Data and Experimental Protocols

A thorough understanding of the physicochemical properties of [PhNMe2H][B(C6F5)4] is paramount for its effective use.

Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder. May turn blue on exposure to air. | [1][2][6] |

| Molecular Formula | C₃₂H₁₂BF₂₀N | [1][7][8] |

| Molecular Weight | 801.22 g/mol | [2][7][9] |

| Melting Point | 225.0 to 229.0 °C | [1][6][10][11] |

| Solubility | Insoluble in aliphatic hydrocarbon solvents. | [12] |

| Stability | Hygroscopic; reacts slowly with moisture. | [1][2][6] |

Chemical Properties

The chemical utility of [PhNMe2H][B(C6F5)4] is dominated by the Brønsted acidity of the cation and the inertness of the anion. It is a key component in generating active catalysts for various polymerization reactions, including α-olefin polymerization and ethylene-co-norbornene copolymerization.[1][2]

Synthesis Protocol

The synthesis of [PhNMe2H][B(C6F5)4] is typically achieved via a salt metathesis reaction. A common procedure involves the reaction of an N,N-dimethylanilinium salt with a lithium or magnesium salt of the tetrakis(pentafluorophenyl)borate anion.[12]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of [PhNMe2H][B(C6F5)4].

Step-by-Step Methodology:

-

Reactant Preparation: N,N-dimethylaniline hydrochloride is reacted with an intermediate such as lithium tetrakis(pentafluorophenyl)borate.[12]

-

Reaction: The reaction is typically carried out in a suitable solvent.

-

Product Isolation: The desired product, [PhNMe2H][B(C6F5)4], is obtained with varying yields depending on the specific reactants used.[12] For example, using lithium tetrakis(pentafluorophenyl)borate generally results in a good yield.[12]

Analytical Characterization

The identity and purity of [PhNMe2H][B(C6F5)4] are confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

PART 3: Applications and Mechanism of Action

The primary application of [PhNMe2H][B(C6F5)4] is as a cocatalyst in olefin polymerization.[3][12][20]

Mechanism of Catalyst Activation:

The activation process involves the protonolysis of a metal-alkyl bond in a pre-catalyst, typically a metallocene dialkyl complex.

Caption: The role of [PhNMe2H][B(C6F5)4] in catalyst activation for olefin polymerization.

The acidic proton from the anilinium cation reacts with an alkyl group (R) on the metal center (M) of the pre-catalyst (LₙM-R), releasing a neutral alkane (R-H) and N,N-dimethylaniline. This generates a highly electrophilic, cationic metal center ([LₙM]⁺) that is stabilized by the weakly coordinating [B(C6F5)4]⁻ anion. This cationic species is the active catalyst for olefin polymerization.

PART 4: Handling and Storage

Given its chemical nature, proper handling and storage of [PhNMe2H][B(C6F5)4] are essential.

-

Storage: It should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1][2]

-

Safety: It is hygroscopic and can be sensitive to air.[1][2][6] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.

References

Sources

- 1. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]

- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]

- 3. China Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS 118612-00-3 detailed information Factory and Manufacturer | ZHONGAN [zhonganindustry.com]

- 4. researchgate.net [researchgate.net]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. nbinno.com [nbinno.com]

- 7. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g | Request for Quote [thermofisher.com]

- 9. 118612-00-3 | N,N-Dimethylanilinium tetrakis (pentafluorophenyl)borate - Moldb [moldb.com]

- 10. N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate | 118612-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate | 118612-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxygen-bridged borate anions from tris(pentafluorophenyl)borane: synthesis, NMR characterization, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 16. Syntheses, solution multi-NMR characterization, and reactivities of [C6F5Xe]+ salts of weakly coordinating borate anions, [BY4]- (Y = CF3, C6F5, CN, or OTeF5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate for Advanced Catalysis and Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, a pivotal compound in modern chemistry. It delves into its fundamental properties, synthesis, mechanistic role in catalysis, and practical applications, with a focus on providing field-proven insights for professionals in research and development.

Core Chemical and Physical Properties

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is an ammonium salt that serves as a premier source of the weakly coordinating tetrakis(pentafluorophenyl)borate anion. Its utility stems from the anion's large size and the extensive fluorination, which delocalizes the negative charge, rendering it exceptionally stable and non-coordinating. This property is critical for generating highly electrophilic, "naked" cationic centers in catalysis.

The compound is a white to off-white crystalline powder that may turn blue upon exposure to air.[1][2] It is characterized by its moisture sensitivity and hygroscopic nature, necessitating careful handling and storage under inert conditions.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₁₂BF₂₀N | [1][4][5][6] |

| Molecular Weight | 801.22 g/mol | [1][2][5][6] |

| CAS Number | 118612-00-3 | [1][2][4] |

| IUPAC Name | N,N-dimethylanilinium; tetrakis(pentafluorophenyl)boranuide | [5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 225.0 to 229.0 °C | [1][2] |

| Stability | Moisture sensitive, hygroscopic | [2][3] |

| Solubility | Insoluble in aliphatic hydrocarbon solvents (e.g., hexane) | [7] |

Synthesis and Purification

The synthesis of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is typically achieved through a straightforward salt metathesis reaction.[8] This process leverages the differential solubility of the reactants and products to drive the reaction to completion and simplify purification.

Causality of Experimental Choice: The selection of a lithium or potassium salt of the borate anion and the hydrochloride salt of N,N-dimethylaniline is strategic. The reaction is typically performed in a solvent where the desired product, [HNMe₂Ph][B(C₆F₅)₄], is insoluble, causing it to precipitate upon formation. This immediately removes the product from the equilibrium, leading to a high yield. The byproduct, lithium chloride (LiCl) or potassium chloride (KCl), remains dissolved in the aqueous or polar organic phase, allowing for easy separation by simple filtration.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reactant Preparation: Prepare a solution of lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄]) in a suitable solvent such as diethyl ether. In a separate flask, prepare an aqueous solution of N,N-dimethylaniline hydrochloride ([HNMe₂Ph]Cl).

-

Reaction: Slowly add the aqueous [HNMe₂Ph]Cl solution to the ethereal Li[B(C₆F₅)₄] solution with vigorous stirring at room temperature. A voluminous white precipitate of the target compound will form immediately.

-

Isolation: After complete addition, continue stirring for 1-2 hours to ensure the reaction is complete. Collect the white solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid sequentially with deionized water (to remove any remaining LiCl) and then with a non-polar solvent like hexane (to remove any non-ionic organic impurities).

-

Drying: Dry the purified white powder under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove all traces of water and solvent. Store the final product under an inert atmosphere of nitrogen or argon.[2][3]

Caption: Mechanism of metallocene pre-catalyst activation by N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate.

Applications in Olefin Polymerization

This activator is extensively used with Group 4 metallocene and post-metallocene catalysts for producing polyolefins like polyethylene and polypropylene. [7] Trustworthiness through Self-Validation: A well-designed polymerization experiment using this activator serves as a self-validating system. The reaction's success (i.e., the production of a polymer) is direct proof of the successful generation of the active cationic catalyst. The absence of polymerization would indicate a failure in the activation step, possibly due to impurities (like water) that would react with the activator or pre-catalyst.

Experimental Protocol: Ethylene Polymerization

-

Reactor Setup: A high-pressure stainless-steel reactor is rendered inert by repeated cycles of vacuum and backfilling with high-purity argon. Toluene (anhydrous) is added as the solvent.

-

Scavenging: A small amount of a scavenger, such as triisobutylaluminum (TIBA), is added to the reactor to react with any trace impurities.

-

Catalyst Injection: The metallocene pre-catalyst (e.g., a zirconocene dimethyl complex) is injected into the reactor as a solution in toluene.

-

Activator Injection: A solution or slurry of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate in toluene is injected into the reactor. Note: Due to its poor solubility in aliphatic hydrocarbons, aromatic solvents like toluene are often required. This is a key practical limitation compared to more soluble activators. [7]5. Polymerization: The reactor is pressurized with high-purity ethylene gas to the desired pressure, and the temperature is controlled. An immediate increase in temperature (exotherm) and consumption of ethylene indicates the onset of polymerization.

-

Termination and Workup: After the desired time, the reaction is terminated by injecting acidified methanol. The resulting polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

Core Hazards:

-

H302: Harmful if swallowed. * H315: Causes skin irritation. * H318: Causes serious eye damage. * H351: Suspected of causing cancer. * It is also harmful by inhalation and causes respiratory tract irritation. [3]

Parameter Protocol Rationale Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. To prevent skin and eye contact, which can cause severe irritation and damage. [3][9] Handling Handle exclusively in a well-ventilated chemical fume hood or a glovebox. Avoid creating dust. To prevent inhalation of the harmful powder. [3][9] Storage Store in a tightly sealed container in a cool, dry, dark place (recommended 2-8°C) under an inert atmosphere (nitrogen or argon). The compound is hygroscopic and moisture-sensitive; exposure to air and moisture will lead to degradation. [2][3] Spill Response Carefully sweep or vacuum up the spilled material into a suitable, labeled disposal container. Do not allow it to enter the environment. To minimize exposure and environmental contamination. [3] | First Aid | In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. For skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and get medical aid. [3][9]| To mitigate the harmful effects of exposure. |

Conclusion

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is more than just a chemical reagent; it is an enabling tool for precision catalysis and materials science. Its ability to cleanly and efficiently generate active cationic species has revolutionized aspects of olefin polymerization and other catalytic processes. While its solubility limitations present a practical challenge, this has spurred further innovation, leading to the development of second-generation activators with enhanced solubility in industrially relevant solvents. [7]Understanding the core properties, synthesis, and mechanistic function of this compound is essential for any researcher aiming to design advanced catalytic systems or develop novel polymeric materials.

References

- Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate - Cole-Parmer. (URL not available for direct linking)

-

PubChem. (n.d.). N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

Kim, S. K., & Jordan, R. F. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Molecules, 26(11), 3228. Retrieved from [Link]

-

Zhang, S., et al. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 14(15), 3123. Retrieved from [Link]

-

Chemdad. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

Melen, R. L. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. Accounts of Chemical Research, 50(2), 342-352. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

ResearchGate. (2022). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]

-

Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved from [Link]

Sources

- 1. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]

- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 118612-00-3 | N,N-Dimethylanilinium tetrakis (pentafluorophenyl)borate - Moldb [moldb.com]

- 5. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate: Synthesis, Characterization, and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Player in Modern Catalysis

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], is a salt composed of an N,N-dimethylanilinium cation and a tetrakis(pentafluorophenyl)borate anion. Its formal IUPAC name is dimethyl(phenyl)azanium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide [1][2]. This compound has emerged as a crucial component in the field of olefin polymerization, primarily serving as a highly effective cocatalyst for metallocene and other single-site catalysts.

The significance of [HNMe₂Ph][B(C₆F₅)₄] lies in the unique properties of its constituent ions. The tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, is a quintessential weakly coordinating anion (WCA). The presence of twenty fluorine atoms across the four phenyl rings withdraws electron density from the boron center, resulting in a large, sterically hindered, and chemically robust anion with a highly delocalized negative charge. This "non-coordinating" nature is paramount to its function, as it stabilizes the catalytically active cationic metal center generated from the precatalyst without forming a strong, deactivating bond. The N,N-dimethylanilinium cation, on the other hand, acts as a proton source to facilitate the activation of the precatalyst.

This guide provides a comprehensive overview of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, delving into its synthesis, purification, characterization, and its pivotal role in catalytic processes. The information presented herein is intended to equip researchers and professionals with the fundamental knowledge and practical insights required to effectively utilize this important chemical compound.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is presented in the table below.

| Property | Value | References |

| CAS Number | 118612-00-3 | [1][2] |

| Molecular Formula | C₃₂H₁₂BF₂₀N | [1] |

| Molecular Weight | 801.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder; may have a blue hue and can turn blue on exposure to air. | [2] |

| Melting Point | 225.0 to 229.0 °C | [3] |

| Solubility | Soluble in polar solvents like dichloromethane. Insoluble in aliphatic hydrocarbon solvents such as hexane and cyclohexane. | [4] |

| Stability | Hygroscopic; reacts slowly with moisture. Should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. | [3] |

Synthesis and Purification: A Step-by-Step Protocol

The most common and effective method for the synthesis of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is a salt metathesis reaction. This involves the reaction of an alkali metal salt of tetrakis(pentafluorophenyl)borate, typically the lithium or potassium salt, with N,N-dimethylaniline hydrochloride.

Experimental Protocol: Synthesis

Materials:

-

Lithium tetrakis(pentafluorophenyl)borate (Li[B(C₆F₅)₄])

-

N,N-dimethylaniline hydrochloride ([HNMe₂Ph]Cl)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Pentane (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve an equimolar amount of lithium tetrakis(pentafluorophenyl)borate in anhydrous dichloromethane.

-

Addition of Anilinium Salt: In a separate flask, dissolve an equimolar amount of N,N-dimethylaniline hydrochloride in a minimal amount of deionized water.

-

Metathesis Reaction: Slowly add the aqueous solution of N,N-dimethylaniline hydrochloride to the dichloromethane solution of the borate salt with vigorous stirring. The reaction is typically carried out at room temperature.

-

Phase Separation: After the addition is complete, continue stirring for 1-2 hours. The reaction mixture will separate into two phases: an organic phase (dichloromethane) containing the desired product and an aqueous phase containing the lithium chloride byproduct.

-

Isolation of the Organic Phase: Carefully separate the organic layer using a separatory funnel.

-

Washing: Wash the organic layer with deionized water (2-3 times) to remove any remaining inorganic salts.

-

Drying: Dry the organic layer over a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

-

Filtration: Filter the dried organic solution to remove the drying agent.

-

Concentration: Remove the bulk of the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

High-purity N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is essential for its use in catalysis. The following protocol describes a reliable method for its purification.

Procedure:

-

Dissolution: Dissolve the crude N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate in a minimal amount of dichloromethane at room temperature. The solution may appear green due to impurities.

-

Filtration (Optional): If insoluble impurities are present, filter the solution.

-

Precipitation: While stirring the dichloromethane solution, slowly add pentane until the solution becomes cloudy, indicating the onset of precipitation.

-

Crystallization: Continue to add pentane until a fine, white precipitate of the purified product forms. The green impurities tend to remain in the solution.

-

Isolation: Isolate the white precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of cold pentane to remove any residual soluble impurities.

-

Drying: Dry the purified N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate under high vacuum to remove all traces of solvent. A snow-white, crystalline solid should be obtained with a purity of >98%.

Characterization: Spectroscopic and Analytical Techniques

Thorough characterization is imperative to confirm the identity and purity of the synthesized N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the N,N-dimethylanilinium cation. The expected signals include those for the methyl protons and the aromatic protons of the phenyl group.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is characteristic of the tetrakis(pentafluorophenyl)borate anion. Due to the high symmetry of the C₆F₅ groups, the spectrum typically shows three distinct resonances corresponding to the ortho, meta, and para fluorine atoms. A purity of ≥97.5% as determined by ¹⁹F NMR is often reported for commercially available products[5][6].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for both the cation and the anion. Key features include C-H stretching and bending vibrations from the anilinium cation and strong C-F and B-C stretching vibrations from the borate anion.

The Role in Catalysis: Activation of Metallocene Precatalysts

The primary and most significant application of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is as a cocatalyst in metallocene-catalyzed olefin polymerization[4][7]. Metallocene precatalysts, typically dialkyl or dihalide complexes of Group 4 metals (e.g., zirconium or titanium), are inactive for polymerization and require activation by a cocatalyst.

The activation process involves the protonolysis of a metal-alkyl bond of the precatalyst by the acidic proton of the N,N-dimethylanilinium cation. This generates a cationic, coordinatively unsaturated metal center, which is the active species for olefin polymerization. The weakly coordinating tetrakis(pentafluorophenyl)borate anion stabilizes this highly electrophilic cationic metal center without strongly binding to it, thus allowing the coordination and subsequent insertion of olefin monomers.

Mechanism of Activation and Polymerization

The following diagram illustrates the generally accepted mechanism for the activation of a zirconocene dimethyl precatalyst by N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate and the subsequent steps of olefin polymerization.

Caption: Mechanism of Metallocene Catalyst Activation and Olefin Polymerization.

Applications in Polymer Synthesis

The use of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate as a cocatalyst offers several advantages over traditional activators like methylaluminoxane (MAO), including the requirement of much lower cocatalyst-to-catalyst ratios and the ability to produce polymers with well-defined microstructures.

-

Polyethylene Synthesis: In combination with zirconocene catalysts, [HNMe₂Ph][B(C₆F₅)₄]⁻ is effective for the polymerization of ethylene to produce high-density polyethylene (HDPE) with narrow molecular weight distributions[8].

-

Polypropylene Synthesis: With stereoselective titanocene or zirconocene catalysts, this cocatalyst enables the synthesis of isotactic or syndiotactic polypropylene.

-

Copolymerization: It is also employed in the copolymerization of ethylene with α-olefins (e.g., 1-octene) to produce linear low-density polyethylene (LLDPE) and other copolymers with tailored properties[4].

Safety and Handling

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes serious eye damage, and is suspected of causing cancer.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture[3].

Conclusion

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate stands as a testament to the advancements in organometallic chemistry and catalysis. Its rational design, based on the principles of weakly coordinating anions, has provided a powerful tool for the synthesis of polyolefins with controlled architectures and properties. For researchers and professionals in the fields of polymer chemistry, materials science, and drug development, a thorough understanding of this compound's synthesis, characterization, and catalytic function is essential for harnessing its full potential in developing next-generation materials and technologies.

References

-

PubChem. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate. National Center for Biotechnology Information. [Link]

- López-Vargas, E., et al. (2021). Ethylene Polymerization via Zirconocene Catalysts and Organoboron Activators: An Experimental and Kinetic Modeling Study. Polymers, 13(3), 398.

- Wei, Y., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689.

- Marks, T. J., et al. (1997). Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives. Probing the Limits of Anion “Noncoordination” via a Synthetic, Solution Dynamic, Structural, and Catalytic Olefin Polymerization Study. Organometallics, 16(26), 5958-5972.

-

ChemBK. N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate. [Link]

- Lee, S. K., et al. (2022). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)

-

Wei, Y., et al. (2024). Summary of preparing the dimethylanilinium tetrakis(pentafluorophenyl)borate. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate. [Link]

-

ResearchGate. (2022). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. [Link]

-

ResearchGate. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]

-

PubMed. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. [Link]

-

Thermo Fisher Scientific. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g. [Link]

- Journal of Chemical Education. (1998). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. 75(1), 101.

Sources

- 1. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 1 g | Request for Quote [thermofisher.com]

- 6. Dimethylanilinium Tetrakis (pentafluorophenyl)borate, 98% 5 g | Buy Online [thermofisher.com]

- 7. N,N-Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS:N,N-Dimethylanilinium-tetrakis(pentafluo supplier manufacturer factory | NINGBO INNO PHARMCHEM CO.,LTD. [cn.nbinno.com]

- 8. psecommunity.org [psecommunity.org]

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate CAS number 118612-00-3

An In-Depth Technical Guide to N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (CAS 118612-00-3)

Foreword: The Architect of Cationic Catalysts

In the landscape of modern catalysis, particularly in the realm of olefin polymerization, the quest for precision and efficiency is paramount. While the transition metal complex often receives the spotlight, the true maestro of the reaction is frequently the cocatalyst or activator. It is this component that awakens the dormant precatalyst, transforming it into a highly active species capable of forging polymer chains with remarkable control. Among these activators, N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate, often abbreviated as [HNMe₂Ph][B(C₆F₅)₄], has emerged as a cornerstone technology. This guide moves beyond a simple recitation of data to provide a deep, mechanistic understanding of this compound, reflecting field-proven insights for researchers and process chemists aiming to harness its full potential.

Core Identity and Physicochemical Characteristics

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is an ionic compound composed of an N,N-dimethylanilinium cation and a non-coordinating tetrakis(pentafluorophenyl)borate anion.[1] Its efficacy stems directly from the unique properties of these two components working in concert.

The compound is typically an off-white crystalline powder that may develop a blue hue upon exposure to air.[2][3] It is hygroscopic and reacts slowly with moisture, necessitating handling and storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2][3][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 118612-00-3 | [2] |

| Molecular Formula | C₃₂H₁₂BF₂₀N | [1][5] |

| Molecular Weight | 801.22 g/mol | [2][6] |

| Melting Point | 225.0 to 229.0 °C | [2][3] |

| Appearance | Off-white crystalline powder | [3][4] |

| Solubility | Low solubility in aliphatic hydrocarbons (e.g., hexane) | [7] |

| Stability | Hygroscopic; moisture and air sensitive | [3][8] |

The Anion's Role: Engineering a Non-Coordinating Environment

The heart of this activator's function lies in the tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, anion. Its design is a masterclass in steric and electronic engineering.

-

Steric Bulk: The four pentafluorophenyl groups are large and rigidly oriented around the central boron atom, creating a sterically encumbered environment.

-

Electronic Deactivation: The high electronegativity of the fluorine atoms withdraws electron density from the phenyl rings. This electronic "sheathing" drastically reduces the nucleophilicity and coordinating ability of the anion.

The combination of these factors results in a "non-coordinating" or, more accurately, a "weakly coordinating" anion.[9] This is critically important because after the activator has performed its function (see Section 4), the resulting anion must not bind strongly to the newly formed cationic metal center. A strongly coordinating anion would occupy the vacant site on the metal, effectively poisoning the catalyst by preventing the approach of olefin monomers.

Caption: A typical synthesis workflow for the activator.

Mechanism of Action: The Proton Abstraction Pathway

[HNMe₂Ph][B(C₆F₅)₄] functions as a potent Brønsted acid activator. [9]Its primary role is to convert a neutral, stable transition metal dialkyl precatalyst (e.g., a zirconocene dimethyl complex) into a highly electrophilic, catalytically active monocationic species.

The activation process is a classic acid-base reaction:

-

Proton Transfer: The acidic proton of the N,N-dimethylanilinium cation, [HNMe₂Ph]⁺, is transferred to one of the alkyl (e.g., methyl) ligands on the neutral metal center (LₙMR₂).

-

Ligand Elimination: This protonation forms a neutral alkane (e.g., methane), which is a very good leaving group and is eliminated from the metal's coordination sphere.

-

Formation of the Active Species: The departure of the neutral alkane leaves behind a 14-electron cationic metal alkyl complex, [LₙMR]⁺. This species is highly electrophilic and coordinatively unsaturated, making it poised for olefin coordination and insertion.

-

Ion Pair Formation: The weakly coordinating [B(C₆F₅)₄]⁻ anion forms a solvent-separated or contact ion pair with the cationic metal center, stabilizing its charge without deactivating it. [9]The neutral N,N-dimethylaniline byproduct remains in solution.

Caption: The proton abstraction pathway for catalyst activation.

Applications in Catalysis

The primary application for this compound is as a cocatalyst in single-site olefin polymerization. [3][4]It is a preferred alternative to methylaluminoxane (MAO), especially in academic research and specialized industrial processes, because it is a well-defined, single-component activator that can be used in near-stoichiometric amounts, simplifying kinetic analysis and reducing aluminum-based residues in the final polymer. [10][11] Key Applications Include:

-

α-Olefin Polymerization: Activation of metallocene and post-metallocene catalysts for the polymerization of ethylene, propylene, and other alpha-olefins. [3][7]* Copolymerization: Used in ethylene-co-norbornene copolymerization and the production of ethylene/α-olefin copolymers. [3][4]* Advanced Materials Synthesis: Its ability to generate highly active catalysts allows for the synthesis of polymers with tailored microstructures, molecular weights, and distributions, which is crucial for creating advanced materials with specific thermal and mechanical properties. [12]

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound presents multiple hazards that must be managed with appropriate engineering controls and personal protective equipment.

Table 2: GHS Hazard Information

| Pictogram | GHS Code(s) | Hazard Statement(s) |

| GHS05 | H318: Causes serious eye damage. [1][13] | |

| GHS07 | H302: Harmful if swallowed. [1][13] H315: Causes skin irritation. [1][13] | |

| GHS08 | H351: Suspected of causing cancer. [1][13] |

Handling Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a fume hood or a glovebox to prevent inhalation of dust. [5][14]An eyewash station and safety shower must be readily accessible. [14]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [13] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14]Avoid skin contact.

-

Respiratory Protection: If handling outside of a fume hood, use a NIOSH/MSHA-approved respirator. [14]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [13][15] * Skin: Wash off immediately with plenty of soap and water. [15] * Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.

-

Conclusion

N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is more than just a chemical reagent; it is a precision tool for catalytic activation. Its rational design—a proton-donating cation paired with a sterically demanding, electronically inert anion—provides a clean and efficient pathway to generate some of the most active polymerization catalysts known. Understanding its synthesis, its mechanism, and its handling requirements is essential for any researcher seeking to leverage its power to create novel polymers and advanced materials. Its continued use in both academic and industrial laboratories is a testament to its robust performance and fundamental importance in the field of organometallic catalysis.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dimethylanilinium tetrakis (pentafluorophenyl)borate. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

Lee, D. H., & Kim, G. J. (2021). Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts. Polymers, 13(16), 2684. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). Dimethylanilinium tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

ChemBK. (2024). N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate - Introduction. Retrieved from [Link]

-

Li, B., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Polymers, 16(12), 1689. Retrieved from [Link]

-

Ereztech. (n.d.). N,N-Dimethylanilinium tetra(pentafluorophenyl)borate. Retrieved from [Link]

-

Chen, E. Y. X., & Marks, T. J. (2000). Cocatalysts for Metal-Catalyzed Olefin Polymerization: Activators, Activation Processes, and Structure−Activity Relationships. Chemical Reviews, 100(4), 1391-1434. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Material Science with N,N-Dimethylanilinium Tetrakis(pentafluorophenyl)borate. Retrieved from [Link]

-

ResearchGate. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. Retrieved from [Link]

Sources

- 1. N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate | C32H12BF20N | CID 10996402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylanilinium tetrakis(pentafluorophenyl)borate | 118612-00-3 [chemicalbook.com]

- 3. Dimethylanilinium tetrakis(pentafluorophenyl)borate CAS#: 118612-00-3 [m.chemicalbook.com]

- 4. Dimethylanilinium tetrakis(pentafluorophenyl)borate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. strem.com [strem.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. N,N-Dimethylanilinium tetra(pentafluorophenyl)borate | Me2anilinium(F5Ph)4B | C32H12F20BN - Ereztech [ereztech.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

Safety and hazards of N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate

An In-depth Technical Guide to the Safe Handling of N,N-dimethylanilinium Tetrakis(pentafluorophenyl)borate

Foreword: A Proactive Approach to Safety

As a Senior Application Scientist, my experience has consistently demonstrated that robust safety protocols are not barriers to innovation but are, in fact, integral to it. The compound N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate is a powerful tool, particularly as a cocatalyst in olefin polymerization, enabling significant advances in materials science.[1][2][3] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of its risks. This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of safety data sheet (SDS) information. It aims to instill a deep, causal understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation in the laboratory.